2-(4-butylphenyl)ethane-1-thiol
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Overview
Description
2-(4-butylphenyl)ethane-1-thiol is a colorless to light yellow liquid with a faint odor. It possesses an aromatic ring with an ethyl-thiol functional group attached to it as a side chain. This compound is primarily synthesized for research purposes and is not commercially available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aromatic thiols, including 2-(4-butylphenyl)ethane-1-thiol, can be achieved through several methods:
Reaction with Elemental Sulfur: Aromatic compounds can react with elemental sulfur in the presence of catalysts like anhydrous aluminum chloride at elevated temperatures (75–80°C) to form thiols.
Aryl Magnesium Halides: Aryl magnesium halides can react with elemental sulfur followed by decomposition with diluted acids or water to yield aryl thiols.
CuI-Catalyzed Cross-Coupling: Aryl iodides can undergo a CuI-catalyzed cross-coupling reaction with elemental sulfur at 90°C, followed by treatment with NaBH4 or triphenylphosphine to produce aromatic thiols.
Industrial Production Methods
Industrial production methods for aromatic thiols are not widely documented due to their limited commercial availability. high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide have been explored for the synthesis of aryl thiols .
Chemical Reactions Analysis
Types of Reactions
2-(4-butylphenyl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Substitution: Thiols can participate in nucleophilic substitution reactions due to the high nucleophilicity of sulfur.
Formation of Thioacetals: Thiols can react with aldehydes and ketones to form thioacetals, which are less stable compared to acetals.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Nucleophiles: Sodium hydrosulfide, thiourea.
Catalysts: CuI, anhydrous aluminum chloride.
Major Products
Disulfides: Formed from the oxidation of thiols.
Thioacetals: Formed from the reaction of thiols with aldehydes and ketones.
Scientific Research Applications
2-(4-butylphenyl)ethane-1-thiol is primarily used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-butylphenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects . The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
2-(4-butylphenyl)ethane-1-thiol can be compared with other aromatic thiols, such as:
Thiophenol: Similar in structure but lacks the butyl group, making it less hydrophobic.
4-Methylbenzenethiol: Contains a methyl group instead of a butyl group, affecting its reactivity and solubility.
2-Phenylethanethiol: Lacks the butyl group and has different steric and electronic properties.
The presence of the butyl group in this compound makes it more hydrophobic and can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
1267617-98-0 |
---|---|
Molecular Formula |
C12H18S |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
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